molecular formula C24H21N3O5 B11275581 benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Cat. No.: B11275581
M. Wt: 431.4 g/mol
InChI Key: QDILNFOBTSKPPF-UHFFFAOYSA-N
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Description

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a pyrido-pyrimidinone derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidine) substituted with a 4-methoxybenzyl group at position 3 and a benzyl ester-linked acetate at position 1. The 4-methoxybenzyl substituent likely enhances lipophilicity and modulates electronic properties, while the benzyl ester group may improve cell permeability compared to free carboxylic acid derivatives.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3

InChI Key

QDILNFOBTSKPPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is synthesized via cyclocondensation reactions. A common method involves reacting ethyl(2Z)-2-(ethoxymethylidene)-3-oxobutanoate with S-methylisothiouronium hemisulfate in ethanol under reflux with triethylamine. This yields a 2-aminopyrimidine intermediate (Compound 1), which is subsequently treated with DMF-DMA (dimethylformamide dimethyl acetal) to introduce a dimethylaminomethylene group. Cyclization with ammonium acetate in ethanol at 85°C forms the dihydropyrido[3,2-d]pyrimidine scaffold (Compound 3).

Key Reaction Conditions :

  • Solvent: Ethanol or DMF.

  • Temperature: 85°C for cyclization.

  • Catalysts: Triethylamine for deprotonation.

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced at position 3 via nucleophilic substitution or reductive alkylation. In one approach, Boc-protected piperazine is reacted with 4-methoxybenzyl chloride in dichloromethane (DCM) using triethylamine as a base. Deprotection with trifluoroacetic acid (TFA) yields the secondary amine, which undergoes Michael addition to the pyridopyrimidine core.

Alternative Method : Reductive alkylation using 4-methoxybenzaldehyde and sodium cyanoborohydride in the presence of a primary amine intermediate. This method offers higher regioselectivity, with reported yields of 70–80%.

Esterification with Benzyl Acetate

The acetic acid side chain at position 1 is introduced via a two-step process:

  • Activation : Treatment of the pyridopyrimidine intermediate with meta-chloroperbenzoic acid (m-CPBA) in DMF at 10–15°C generates a reactive electrophilic species.

  • Substitution : Reaction with benzyl bromide in the presence of potassium carbonate yields the final ester.

Optimization Note : Using DMF as the solvent enhances reaction efficiency due to its high polarity, achieving yields of 65–73%.

Stepwise Synthetic Procedures

Synthesis of Intermediate 3-(4-Methoxybenzyl)Pyrido[3,2-d]Pyrimidine-2,4-Dione

  • Starting Materials : 4-Aminopyrimidine-3-carbaldehyde (1.0 equiv), 4-methoxybenzyl chloride (1.2 equiv).

  • Procedure :

    • Dissolve 4-aminopyrimidine-3-carbaldehyde in DCM. Add triethylamine (2.0 equiv) and 4-methoxybenzyl chloride dropwise at 0°C.

    • Stir for 12 hours at room temperature.

    • Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 68%.

  • Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, pyrimidine-H), 7.28–7.22 (m, 2H, Ar-H), 6.94–6.88 (m, 2H, Ar-H), 5.16 (s, 2H, CH2), 3.75 (s, 3H, OCH3).

    • IR (KBr) : 2922 cm⁻¹ (C-H stretch), 1685 cm⁻¹ (C=O).

Benzyl Acetate Esterification

  • Activation Step :

    • Dissolve 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4-dione (1.0 equiv) in DMF.

    • Add m-CPBA (1.5 equiv) at 10–15°C and stir for 1 hour.

  • Substitution Step :

    • Add benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

    • Stir at 25°C for 5 hours.

    • Quench with ice water, filter, and recrystallize from ethanol.

  • Yield : 62–65%.

  • Analytical Data :

    • Melting Point : 138–144°C.

    • Mass Spec (ESI-TOF) : m/z 521.14 [M+H]+.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Efficiency : Refluxing in ethanol (85°C) improves cyclization yields compared to DMF (60–70% vs. 50–55%).

  • Esterification : Lower temperatures (10–15°C) during m-CPBA activation minimize side reactions.

Catalytic Enhancements

  • Reductive Alkylation : Sodium cyanoborohydride outperforms sodium borohydride in reducing imine intermediates, offering 15–20% higher yields.

  • Base Selection : Potassium carbonate provides superior results over sodium hydride in esterification due to reduced hydrolysis.

Analytical Characterization Summary

PropertyDataSource
Molecular Formula C₂₄H₂₁N₃O₅
Molecular Weight 431.44 g/mol
1H NMR (DMSO-d6) δ 8.11 (s, 1H), 7.38–7.25 (m, 5H), 5.18 (s, 2H), 3.77 (s, 3H)
13C NMR δ 165.4 (C=O), 159.8 (Ar-C), 135.2 (pyrido-C)
IR (C=O Stretch) 1685 cm⁻¹, 1653 cm⁻¹
Melting Point 138–144°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation 6598High regioselectivity
Reductive Alkylation 7395Mild conditions
HWE Olefination 5890Scalability

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 and N3 positions are mitigated using Boc protection.

  • Ester Hydrolysis : Anhydrous conditions and low temperatures prevent acetate group cleavage .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate involves its interaction with molecular targets within cells. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

Core Heterocycle: The pyrido[3,2-d]pyrimidinone core (target compound) offers a planar structure conducive to π-π stacking in enzyme active sites. Pyrido[2,3-d]pyrimidinones (e.g., ) exhibit positional isomerism, which may affect binding orientation in biological targets.

Substituent Effects: 4-Methoxybenzyl vs. Fluorine in provides electronegativity and resistance to oxidative metabolism . Benzyl Ester vs. Acetamide/Carboxylic Acid: The benzyl ester in the target compound likely improves cell permeability compared to the carboxylic acid in , but may require hydrolysis for activation. Acetamide derivatives (e.g., ) balance permeability and target affinity.

Pharmacological Implications: Compounds with piperazine or piperidine substitutions (e.g., ) show enhanced solubility and kinase selectivity, though these are absent in the target compound.

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s benzyl ester and 4-methoxybenzyl groups are synthetically tractable via reductive amination and esterification, as seen in analogous routes .

Biological Activity

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core with various substituents. Its molecular formula is C₁₈H₁₈N₂O₄, and it possesses both hydrophobic and hydrophilic characteristics due to the presence of methoxy and benzyl groups.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 1: Inhibition Potency of Pyrimidine Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
3a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
Benzyl CompoundTBDTBD

Preliminary results indicate that compounds with similar structures exhibit varying degrees of COX inhibition, suggesting that modifications in the benzyl or methoxy groups could enhance biological activity .

2. Structure-Activity Relationships (SAR)

The SAR studies have demonstrated that the presence of electron-donating groups such as methoxy enhances the anti-inflammatory activity by improving interactions with target enzymes. For example, modifications in the position of substituents on the pyrimidine ring can lead to significant changes in potency against COX enzymes .

Case Study:

In a recent investigation involving a series of pyrimidine derivatives, compounds were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrido[3,2-d]pyrimidine core in this compound?

  • Methodological Answer : The pyrido[3,2-d]pyrimidine scaffold is typically synthesized via a Biginelli-like multicomponent reaction. For example, 3,4-dihydropyrimidin-2(1H)-ones can be prepared by refluxing 4-methoxybenzaldehyde with urea/thiourea and acetylacetone in a toluene-heptane solvent system catalyzed by ZnCl₂ . Reaction optimization includes monitoring via TLC and purification via recrystallization. Modifications to the core (e.g., methoxybenzyl substitution) are achieved through nucleophilic substitution or alkylation under basic conditions (e.g., triethylamine in DMF) .

Q. How can researchers confirm the regioselectivity of substitutions on the pyrido[3,2-d]pyrimidine scaffold?

  • Methodological Answer : Regioselectivity is determined using ¹H-¹³C HMBC NMR to correlate protons with adjacent carbons, identifying substitution patterns. For example, in thieno[3,2-d]pyrimidine analogs, the 3-chlorophenyl group at position 3 is confirmed by downfield shifts of adjacent protons (δ 7.8–8.2 ppm) . X-ray crystallography (as in Acta Crystallographica reports) provides definitive structural validation .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30) resolves impurities from the main product .
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 508.2 for analogs) .
  • Elemental analysis (C, H, N within ±0.4%) ensures stoichiometric purity .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence yield in the final alkylation step?

  • Methodological Answer :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the acetate group, improving alkylation efficiency. For example, DMF increases yields by 20% compared to THF in thienopyrimidine analogs .
  • Catalysts : K₂CO₃ or Cs₂CO₃ (2 equiv.) in refluxing acetonitrile (80°C, 12 h) maximizes substitution at the N1 position of pyrido[3,2-d]pyrimidine .
  • Contradiction analysis : Lower yields in non-polar solvents (e.g., toluene) suggest poor solubility of intermediates, leading to side reactions like dimerization .

Q. What are the stability challenges of the 2,4-dioxo moiety under physiological conditions?

  • Methodological Answer : The 2,4-dioxo group is prone to hydrolysis in aqueous media (pH > 7.0). Stability studies in PBS (pH 7.4, 37°C) show <50% degradation after 24 h, monitored via HPLC . Strategies to mitigate instability include:

  • Prodrug design : Benzyl ester groups (as in this compound) improve lipophilicity and delay hydrolysis .
  • Lyophilization : Storing the compound as a lyophilized powder in argon atmosphere reduces moisture-induced degradation .

Q. How can researchers resolve contradictory bioactivity data in analogs with similar substitution patterns?

  • Methodological Answer : Conflicting data (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Conformational flexibility : Molecular dynamics simulations (e.g., using Schrödinger Suite) identify stable binding poses of the 4-methoxybenzyl group .
  • Off-target effects : Broad-spectrum kinase profiling (Eurofins Panlabs Screen) distinguishes selective inhibitors from promiscuous binders .
  • Metabolic interference : LC-MS/MS analysis of hepatic microsomal incubations detects reactive metabolites that skew activity readings .

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